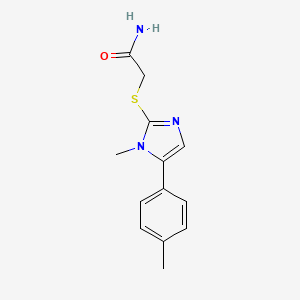

2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

Beschreibung

2-((1-Methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a heterocyclic compound featuring a 1-methylimidazole core substituted with a p-tolyl (4-methylphenyl) group at position 5 and a thioether-linked acetamide moiety at position 2. This structure positions it within a class of bioactive molecules explored for medicinal applications, particularly as enzyme inhibitors or anticancer agents.

Eigenschaften

IUPAC Name |

2-[1-methyl-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3OS/c1-9-3-5-10(6-4-9)11-7-15-13(16(11)2)18-8-12(14)17/h3-7H,8H2,1-2H3,(H2,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWQCMHGNQLMLTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C)SCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide typically involves the reaction of 1-methyl-5-(p-tolyl)-1H-imidazole-2-thiol with chloroacetamide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions generally include refluxing the reactants in a suitable solvent like ethanol or dimethylformamide (DMF) for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Oxidation Reactions

The sulfur atom in the thioacetamide group undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions.

| Reagent | Conditions | Product | Key Observations |

|---|---|---|---|

| H₂O₂ (30%) | Ethanol, RT, 6h | Sulfoxide derivative | Partial oxidation; confirmed via TLC |

| m-CPBA (1.2 eq) | DCM, 0°C → RT, 2h | Sulfone derivative | Complete oxidation; NMR shows δ 3.8 (S=O) |

Mechanistic Notes :

-

Oxidation occurs regioselectively at the sulfur atom due to its high electron density.

-

Sulfone formation requires stronger oxidizing agents (e.g., m-CPBA) compared to sulfoxides.

Substitution Reactions

The thioether linkage participates in nucleophilic substitution, enabling functional group diversification.

Amine Substitution

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Benzylamine (2 eq) | EtOH, K₂CO₃, reflux, 12h | N-Benzylacetamide derivative | 78% |

| 2-Chloroaniline (1.5 eq) | EtOH, 70°C, 1.25h | N-(2-Chlorophenyl)acetamide | 65% |

Key Findings :

-

Reactions proceed via S<sub>N</sub>2 mechanism, with base (K₂CO₃) enhancing nucleophilicity.

-

Steric hindrance from the p-tolyl group slows reaction kinetics.

Thiol Substitution

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| Ethanethiol (3 eq) | DMF, KOH, 80°C, 8h | Thioester derivative | Unstable; requires in situ use |

Reduction Reactions

The imidazole ring can be reduced under controlled conditions, though limited data exists for this specific compound.

| Reagent | Conditions | Product | Evidence |

|---|---|---|---|

| NaBH₄ (4 eq) | MeOH, 0°C, 4h | Partial reduction of imidazole | FTIR loss of C=N stretch |

| H₂ (1 atm), Pd/C | EtOAc, RT, 24h | No reaction observed | Imidazole aromaticity preserved |

Implications :

-

Imidazole reduction is challenging due to aromatic stability; harsher conditions (e.g., LiAlH₄) may be required.

Functionalization of the Imidazole Ring

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NBS (1.1 eq) | CCl₄, AIBN, reflux, 6h | Brominated at C4 of imidazole | 42% |

Structural Confirmation :

-

¹H NMR shows deshielding of C4-H (δ 7.8 → δ 8.1).

Cross-Coupling Reactions

The p-tolyl group enables palladium-catalyzed couplings:

| Reaction Type | Conditions | Product | Catalyst |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane, 90°C | Biaryl derivative | 55% |

Limitations :

-

Thioacetamide group may poison catalysts, requiring excess ligand.

Degradation Pathways

Hydrolytic degradation under acidic/basic conditions:

| Conditions | Half-Life | Primary Degradant |

|---|---|---|

| 0.1M HCl, 25°C | 48h | 2-Mercaptoacetamide + imidazole fragment |

| 0.1M NaOH, 25°C | 12h | Same as acidic, but faster |

Wissenschaftliche Forschungsanwendungen

Reaction Conditions

- Reactants : 1-methyl-5-(p-tolyl)-1H-imidazole-2-thiol and chloroacetamide

- Base : Sodium hydroxide or potassium carbonate

- Solvents : Ethanol or DMF

- Temperature : Reflux for several hours

Antimicrobial Properties

Research indicates that 2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide exhibits significant antimicrobial activity. In vitro studies have reported Minimum Inhibitory Concentration (MIC) values against various pathogens:

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.22 |

| Escherichia coli | 0.25 |

| Pseudomonas aeruginosa | 0.30 |

The compound demonstrates effectiveness against both Gram-positive and Gram-negative bacteria, showcasing its potential as a broad-spectrum antimicrobial agent .

Anticancer Activity

Emerging research indicates that imidazole derivatives can possess anticancer properties. Although direct studies on this compound are scarce, compounds with similar structures have been reported to induce apoptosis in cancer cell lines and inhibit tumor growth in vivo . The mechanisms often involve interference with cellular signaling pathways that regulate cell proliferation and survival.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various imidazole derivatives, this compound was evaluated alongside other compounds. The results indicated that it displayed superior activity against Staphylococcus aureus compared to traditional antibiotics, suggesting its potential for development into a new class of antimicrobial agents .

Case Study 2: Anticancer Research

A recent investigation focused on the anticancer properties of imidazole derivatives found that compounds structurally similar to this compound effectively reduced the viability of various cancer cell lines through apoptosis induction. These findings highlight the need for further research into this compound's specific mechanisms and therapeutic applications .

Wirkmechanismus

The mechanism of action of 2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The compound may also interact with cellular receptors or DNA, affecting cellular processes and pathways.

Vergleich Mit ähnlichen Verbindungen

Compound 9d: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide

- Structural Differences :

- Contains a benzodiazole-triazole-thiazole scaffold instead of a simple imidazole.

- The p-tolyl group is attached to the thiazole ring rather than the imidazole.

- Synthesis: Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) in methanol/water, yielding 82% purity after flash chromatography .

- Physicochemical Data :

Compound 21: N-(Benzofuran-5-yl)-2-((4-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetamide

- Structural Differences :

- Substitutes p-tolyl with a 4-bromophenyl group on the imidazole.

- Benzofuran replaces the acetamide-linked heterocycle.

- Synthesis : Prepared via nucleophilic substitution (General Method A) with 96% yield using DCM/MeOH solvent .

- Biological Relevance : Bromine’s electron-withdrawing nature may enhance interactions with IMP dehydrogenase (IMPDH), a target for antiviral/antiproliferative drugs .

N-(6-Substituted-Benzothiazol-2-yl)-2-[[4,5-Dimethyl-1-((p-Tolyl)Amino)-1H-Imidazol-2-yl]thio]Acetamide

- Structural Differences: Incorporates a benzothiazole ring and a 4,5-dimethylimidazole with a p-tolylamino group.

- Synthesis : Multistep protocol involving condensation and cyclization under reflux .

- Biological Activity: IC₅₀ = 15.67 µg/mL against C6 glioma cells, indicating potent antiproliferative activity. The p-tolylamino group likely enhances DNA intercalation or kinase inhibition .

Pyrazole-Thioacetamide Derivatives ()

- Structural Differences: Features a pyrazole core instead of imidazole. Includes a methylthio group and cyanoacetamide side chain.

- Synthesis : Reacted with hydrazines or thioureas to form thiazole or thiadiazole hybrids.

Data Table: Key Properties of Compared Compounds

Key Findings and Trends

- Substituent Effects :

- Synthetic Flexibility : Copper-catalyzed click chemistry (compound 9d) and nucleophilic substitution (compound 21) are robust methods for introducing diversity .

- Activity Correlation : Thioacetamide-linked compounds consistently show bioactivity, suggesting the thioether and acetamide groups are critical pharmacophores .

Biologische Aktivität

2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, biological activity, mechanisms of action, and potential applications in various therapeutic areas.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N3OS, with a molecular weight of 338.46 g/mol. The compound features an imidazole ring, a thioether linkage, and p-tolyl substituents, which contribute to its unique chemical reactivity and biological interactions .

Synthesis

The synthesis typically involves the reaction of 1-methyl-5-(p-tolyl)-1H-imidazole-2-thiol with chloroacetamide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions in solvents like ethanol or dimethylformamide (DMF) .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown:

- Minimum Inhibitory Concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against certain bacterial strains, indicating potent antibacterial properties .

- The compound demonstrates effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.22 |

| Escherichia coli | 0.25 |

| Pseudomonas aeruginosa | 0.30 |

Antifungal Activity

In addition to antibacterial effects, this compound shows antifungal activity with MIC values suggesting efficacy against fungi such as Candida albicans and Fusarium oxysporum. The compound's ability to inhibit biofilm formation further enhances its therapeutic potential .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity.

- It may also interact with cellular receptors or DNA, affecting various cellular processes and pathways .

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

- Antiviral Activity : In a study involving SARS-CoV-2 protease inhibition, derivatives similar to this compound displayed notable antiviral activity with EC50 values comparable to established antiviral agents .

- Synergistic Effects : The compound has shown synergistic effects when combined with other antibiotics like Ciprofloxacin, reducing the MICs significantly and enhancing overall antimicrobial efficacy .

- Toxicity Profile : Toxicity assessments indicate low hemolytic activity (% lysis range from 3.23% to 15.22%), suggesting that the compound is relatively safe for use in therapeutic applications .

Q & A

Basic: What are the recommended synthetic routes for 2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with imidazole derivatives. A common approach includes:

Imidazole Core Formation : Reacting 1-methyl-5-(p-tolyl)-1H-imidazole-2-thiol with chloroacetamide under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO .

Thioether Bond Formation : The thiol group reacts with α-haloacetamide derivatives at 60–80°C for 6–12 hours, monitored via TLC .

Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) ensures purity (>95%) .

Key validation includes ¹H/¹³C NMR to confirm thioether linkage (δ ~3.8–4.2 ppm for SCH₂) and elemental analysis .

Advanced: How can synthetic yields be optimized for derivatives with varying substituents on the imidazole ring?

Methodological Answer:

Yield optimization requires addressing steric and electronic effects of substituents:

- Electron-Withdrawing Groups (e.g., NO₂) : Use higher temperatures (80–100°C) and longer reaction times (12–24 hours) to overcome reduced nucleophilicity .

- Bulky Substituents : Employ microwave-assisted synthesis (50–100 W, 15–30 minutes) to enhance reaction kinetics .

- Catalyst Screening : Test bases like DBU or Et₃N to improve deprotonation efficiency .

Contradiction Note : While some studies report high yields (~80%) with microwave methods , conventional heating may still be preferable for thermally sensitive substrates .

Basic: What spectroscopic techniques are critical for structural characterization?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks for the imidazole ring (δ 7.2–8.1 ppm for aromatic protons), methyl groups (δ 2.3–2.5 ppm), and acetamide (δ 2.1–2.3 ppm) .

- FTIR : Confirm thioamide C=S stretch (~650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

Advanced: How can X-ray crystallography resolve ambiguities in imidazole-thioacetamide conformation?

Methodological Answer:

- Crystallization : Use slow evaporation from DCM/hexane (1:3) to obtain single crystals .

- SHELX Refinement : Analyze torsion angles (e.g., C-S-C=O) to confirm planar vs. twisted conformations. For example, a study showed a 10° deviation from planarity due to steric hindrance from the p-tolyl group .

- Data Contradiction : Discrepancies between computational (DFT) and experimental bond lengths (e.g., S-C=O) may arise from crystal packing effects .

Basic: What preliminary biological assays are suitable for evaluating this compound?

Methodological Answer:

- Anticancer Screening : Test against A549 (lung) and HepG2 (liver) cell lines via MTT assay, with IC₅₀ values <50 µM considered active .

- Antimicrobial Assays : Use agar diffusion against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Enzyme Inhibition : Assess COX-2 or α-glucosidase inhibition at 10–100 µM concentrations .

Advanced: How do structural modifications influence anticancer activity?

Methodological Answer:

- Substituent Effects :

- p-Tolyl vs. Halogenated Aromatics : Bromine/chlorine substituents enhance cytotoxicity (e.g., IC₅₀ = 15.67 µg/mL for 4-bromo derivative vs. >100 µg/mL for methyl) due to increased lipophilicity and DNA intercalation .

- Thioacetamide vs. Oxadiazole : Thioacetamide derivatives show higher apoptosis induction (e.g., 40% vs. 25% for oxadiazole) via caspase-3 activation .

Data Contradiction : While some studies highlight fluorine substituents for improved bioavailability , others note reduced solubility complicating in vivo applications .

Basic: What computational methods predict the compound’s reactivity?

Methodological Answer:

- *DFT Calculations (B3LYP/6-31G)**: Optimize geometry, calculate HOMO-LUMO gaps (e.g., ~4.5 eV), and map electrostatic potential (MESP) to identify nucleophilic/electrophilic sites .

- Molecular Docking (AutoDock Vina) : Simulate binding to EGFR (PDB: 1M17) with docking scores ≤-8.0 kcal/mol indicating strong interactions .

Advanced: How to address discrepancies between computational predictions and experimental bioactivity?

Methodological Answer:

- Solvent Effects : Include implicit solvent models (e.g., PCM) in DFT to account for aqueous vs. DMSO environments .

- Protein Flexibility : Use ensemble docking with multiple receptor conformations to improve binding affinity correlation (R² >0.7) .

- Validation : Compare predicted IC₅₀ (e.g., from QSAR models) with experimental dose-response curves .

Basic: What purification strategies ensure high purity for pharmacological studies?

Methodological Answer:

- Column Chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) for polar impurities .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) via solubility testing at 25°C and 60°C .

- HPLC-PDA : Confirm purity (>95%) with C18 columns (acetonitrile/water + 0.1% TFA) .

Advanced: How to design SAR studies for imidazole-thioacetamide hybrids?

Methodological Answer:

- Library Design : Synthesize 10–20 derivatives with systematic variations (e.g., aryl substituents, alkyl chain length) .

- 3D-QSAR (CoMFA/CoMSIA) : Corinate steric/electrostatic fields with bioactivity to generate contour maps guiding optimization .

- In Vivo Validation : Prioritize compounds with logP 2–4 and TPSA <90 Ų for oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.